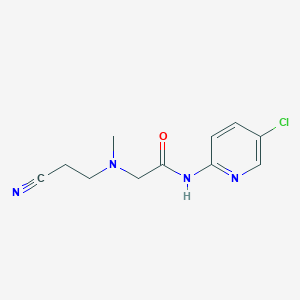

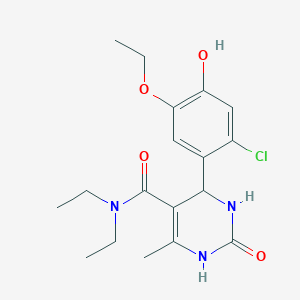

![molecular formula C21H28BrN3O4 B4393903 4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4393903.png)

4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide

Overview

Description

The compound “4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide” is a complex organic molecule with the molecular formula C17H22BrN3O4 . It has an average mass of 412.278 Da and a monoisotopic mass of 411.079376 Da .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as an oxadiazole ring, an ether group, a methoxy group, and an amide group . The presence of these groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3, a boiling point estimated to be 530.93°C, and a melting point estimated to be 227.04°C . It has a molar refractivity of 96.7±0.3 cm^3, and a polar surface area of 86 Å^2 . The compound is predicted to have a logP of 3.73, indicating its relative lipophilicity .Scientific Research Applications

Anticancer Research:

HMS1634I02 has shown promise as a potential anticancer agent. Researchers have investigated its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Its unique chemical structure allows for interactions with key cellular components, making it a candidate for further studies in cancer therapy .

Agrochemical Applications:

Thiophene-derived compounds, including HMS1634I02, have applications in agrochemicals. Their bioactivity against pests and pathogens has led to interest in developing novel pesticides and fungicides. Researchers explore their effectiveness in crop protection and sustainable agriculture .

Neurological Disorders:

The oxadiazole moiety in HMS1634I02 suggests potential neuroprotective effects. Studies have investigated its role in modulating neurotransmitter systems, neuroinflammation, and oxidative stress. Researchers aim to harness its properties for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory Agents:

The cyclohexylbutanamide group in HMS1634I02 may confer anti-inflammatory properties. Investigations focus on its impact on inflammatory pathways, cytokine production, and immune responses. Such compounds could contribute to novel anti-inflammatory drugs .

Antibacterial Activity:

Researchers have explored the antibacterial potential of HMS1634I02. Its unique structure allows for interactions with bacterial enzymes or receptors, disrupting essential cellular processes. Investigations aim to develop new antibiotics to combat drug-resistant bacteria .

Chemical Biology and Drug Design:

HMS1634I02 serves as a valuable scaffold for chemical biology studies. Medicinal chemists use it as a starting point for designing analogs with improved properties. By modifying specific functional groups, they aim to optimize its pharmacological activity and selectivity .

These applications highlight the versatility of HMS1634I02 and its potential impact across diverse scientific fields. Further research and collaboration will uncover additional uses and refine its role in drug development and disease treatment . If you need more information or have any other requests, feel free to ask! 😊

properties

IUPAC Name |

4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28BrN3O4/c1-3-28-17-13-14(12-16(22)20(17)27-2)21-24-19(29-25-21)11-7-10-18(26)23-15-8-5-4-6-9-15/h12-13,15H,3-11H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGWCWGCILEJGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3CCCCC3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B4393837.png)

![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4393845.png)

![2-[(2-bromobenzoyl)amino]-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4393851.png)

![2-(4-chlorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393858.png)

![5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4393868.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4393879.png)

![ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate](/img/structure/B4393905.png)

![{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4393917.png)